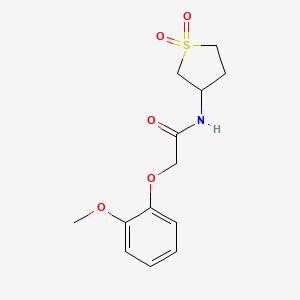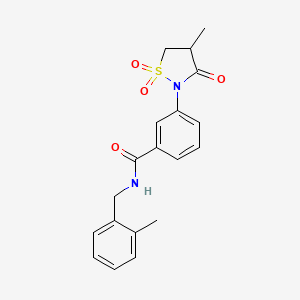![molecular formula C42H36N6O3 B5170724 4,4'-oxybis(N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}benzamide)](/img/structure/B5170724.png)
4,4'-oxybis(N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-oxybis(N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}benzamide), commonly known as Oxydianiline, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Oxydianiline is a diazo compound that is widely used in the synthesis of azo dyes, as well as in the development of new materials for electronic and optoelectronic devices. In
Mecanismo De Acción
The mechanism of action of Oxydianiline is not fully understood. However, it is believed that Oxydianiline acts as a radical scavenger, protecting cells from oxidative stress. In addition, Oxydianiline has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the synthesis of melanin.
Biochemical and Physiological Effects:
Oxydianiline has been shown to have antioxidant and anti-inflammatory properties. In addition, Oxydianiline has been shown to inhibit the growth of certain cancer cells in vitro. However, further studies are needed to determine the potential therapeutic effects of Oxydianiline in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Oxydianiline is its ease of synthesis and high purity. In addition, Oxydianiline is stable under a wide range of conditions, making it suitable for use in various experiments. However, one limitation of Oxydianiline is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of Oxydianiline. One potential area of research is the development of new materials for electronic and optoelectronic devices. In addition, further studies are needed to determine the potential therapeutic effects of Oxydianiline in vivo. Finally, the synthesis of new derivatives of Oxydianiline could lead to the development of compounds with improved properties for various applications.
In conclusion, Oxydianiline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Oxydianiline has been extensively studied for its potential applications in materials science, as well as its potential therapeutic effects. Further studies are needed to determine the full potential of Oxydianiline and its derivatives.
Métodos De Síntesis
Oxydianiline can be synthesized by the reaction of 4-methyl-2-nitroaniline with 4-methylphenyldiazonium chloride in the presence of copper powder and sodium acetate. The resulting product is then reduced with sodium dithionite to form Oxydianiline. This method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
Oxydianiline has been extensively studied for its potential applications in various fields. In the field of materials science, Oxydianiline has been used as a building block for the synthesis of new materials with unique optical and electronic properties. For example, Oxydianiline has been incorporated into conjugated polymers to improve their photovoltaic properties. In addition, Oxydianiline has been used in the development of new sensors for the detection of environmental pollutants.
Propiedades
IUPAC Name |
N-[4-methyl-2-[(4-methylphenyl)diazenyl]phenyl]-4-[4-[[4-methyl-2-[(4-methylphenyl)diazenyl]phenyl]carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N6O3/c1-27-5-15-33(16-6-27)45-47-39-25-29(3)9-23-37(39)43-41(49)31-11-19-35(20-12-31)51-36-21-13-32(14-22-36)42(50)44-38-24-10-30(4)26-40(38)48-46-34-17-7-28(2)8-18-34/h5-26H,1-4H3,(H,43,49)(H,44,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFKSZXHLSPBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=C(C=C(C=C5)C)N=NC6=CC=C(C=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-oxybis(N-{4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5170649.png)
![4'-(2-chloro-5-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5170658.png)

![(1H-1,2,3-benzotriazol-1-ylmethyl){2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(nitroso)amino]ethyl}nitrosoamine](/img/structure/B5170693.png)
![3-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5170699.png)
![N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5170702.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170714.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5170717.png)
![N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5170725.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine](/img/structure/B5170726.png)

![2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5170744.png)